Product packaging for Methyl 2-benzyl-4-oxo-4-phenylbutanoate(Cat. No.:CAS No. 6938-59-6)

Methyl 2-benzyl-4-oxo-4-phenylbutanoate

Cat. No.: B14010040
CAS No.: 6938-59-6
M. Wt: 282.3 g/mol
InChI Key: WBIGILOJVWTFFW-UHFFFAOYSA-N
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Description

Methyl 2-benzyl-4-oxo-4-phenylbutanoate is an organic ester compound with the molecular formula C18H18O3 and a molecular weight of 282.33 g/mol . It is identified by the CAS Registry Number 6938-59-6 and is also known under the synonym NSC 53983 . The compound features a butanoate backbone functionalized with both benzyl and benzoyl (4-oxo-4-phenyl) groups, making it a potentially valuable building block in synthetic organic chemistry. Its structure, represented by the SMILES string COC(=O)C(CC1=CC=CC=C1)CC(=O)C2=CC=CC=C2, suggests utility in various chemical transformations, particularly as a precursor or intermediate in the synthesis of more complex molecules . Researchers may employ this compound in the development of pharmaceuticals, agrochemicals, or novel materials, leveraging its two carbonyl groups and the adjacent benzyl group for reactions such as alkylations, condensations, or cyclizations. This product is intended for research and development purposes only and is not classified as a drug or for any medical use. Handle with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18O3 B14010040 Methyl 2-benzyl-4-oxo-4-phenylbutanoate CAS No. 6938-59-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6938-59-6

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

methyl 2-benzyl-4-oxo-4-phenylbutanoate

InChI

InChI=1S/C18H18O3/c1-21-18(20)16(12-14-8-4-2-5-9-14)13-17(19)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3

InChI Key

WBIGILOJVWTFFW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)CC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Methyl 2 Benzyl 4 Oxo 4 Phenylbutanoate and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for Methyl 2-benzyl-4-oxo-4-phenylbutanoate

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, several strategic disconnections can be proposed based on the key functional groups present: the β-keto ester and the substituted butanoate scaffold.

Key Disconnections:

Cα-Benzyl Bond Disconnection: The most straightforward disconnection is at the C2 (α-carbon) and the benzyl (B1604629) group. This suggests an alkylation of a precursor enolate, specifically the enolate of methyl 4-oxo-4-phenylbutanoate, with a benzyl halide. This is a common and reliable method for introducing substituents at the α-position of a carbonyl compound.

C2-C3 Bond Disconnection (Michael Addition): A disconnection between the C2 and C3 positions points to a Michael-type conjugate addition . This strategy would involve the addition of a methyl malonate enolate (or a related nucleophile) to an α,β-unsaturated ketone like chalcone (1,3-diphenyl-2-propen-1-one). Subsequent hydrolysis and decarboxylation would yield the desired 1,4-dicarbonyl skeleton.

C3-C4 Bond Disconnection (Acylation): Breaking the bond between C3 and C4 suggests the acylation of an enolate. This could involve the acylation of the enolate derived from methyl 3-benzylpropanoate with a benzoyl equivalent, such as benzoyl chloride.

C4-Aryl Bond Disconnection (Friedel-Crafts Acylation): This disconnection breaks the bond between the carbonyl carbon (C4) and the phenyl ring. This leads to a Friedel-Crafts acylation strategy, where a benzene ring is acylated with a suitable electrophile, such as methyl 2-(methoxycarbonyl)-5-oxo-5-phenylpentanoate or a related cyclic anhydride derivative. masterorganicchemistry.com

These primary disconnections form the basis for the synthetic routes discussed in the following sections, highlighting the versatility of carbonyl chemistry in constructing the target molecule.

Classical Synthetic Routes to the β-Keto Ester Moiety and Butanoate Scaffold

Classical methods for forming β-keto esters and constructing substituted butanoate frameworks remain fundamental in organic synthesis. These approaches typically rely on well-established condensation, alkylation, and acylation reactions.

Condensation reactions are pivotal for creating the carbon-carbon bonds necessary to form the core β-keto ester structure.

Claisen Condensation: The Claisen condensation is a cornerstone reaction for the synthesis of β-keto esters. organic-chemistry.org In a crossed Claisen condensation, an ester with α-hydrogens reacts with another ester (that ideally lacks α-hydrogens) in the presence of a strong base to form a β-keto ester. While not directly applicable for the primary scaffold of the target molecule in a single step, a variation known as the decarboxylative Claisen condensation can be employed. For example, reacting the magnesium enolate of a substituted malonic acid half oxyester with an acyl donor can produce functionalized β-keto esters. organic-chemistry.org

Michael Addition: As suggested by the retrosynthetic analysis, the 1,4-dicarbonyl moiety can be effectively assembled via a Michael addition. The addition of a soft nucleophile, such as the enolate of methyl acetoacetate or diethyl malonate, to an α,β-unsaturated ketone like chalcone is a classic approach. The resulting adduct can then be manipulated (e.g., through hydrolysis and decarboxylation) to afford the γ-keto ester scaffold.

Table 1: Examples of Classical Condensation Reactions for β-Keto Ester Synthesis

Reaction Type Reactant 1 Reactant 2 Base/Catalyst Product Type
Crossed Claisen Methyl Acetate (B1210297) Ethyl Benzoate Sodium Ethoxide β-Keto Ester
Michael Addition Diethyl Malonate Chalcone Sodium Ethoxide 1,5-Dicarbonyl Adduct

Once the basic butanoate or β-keto ester scaffold is in place, alkylation and acylation are used to introduce the required substituents.

α-Alkylation: The most direct route to this compound involves the α-alkylation of a precursor. The α-protons of β-keto esters are acidic and can be readily removed by a suitable base (e.g., sodium ethoxide, LDA) to form a nucleophilic enolate. This enolate can then be reacted with an electrophile like benzyl bromide to install the benzyl group at the C2 position. The synthesis of 1,4-dicarbonyl compounds with vicinal stereocenters can be challenging due to conformational flexibility. researchgate.net

Friedel-Crafts Acylation: This powerful reaction forms a carbon-carbon bond between an aromatic ring and an acyl group. masterorganicchemistry.com To construct the 4-oxo-4-phenylbutanoate portion of the molecule, one could envision a Friedel-Crafts acylation of benzene with succinic anhydride to form 4-oxo-4-phenylbutanoic acid. This acid can then be esterified and subsequently benzylated at the α-position. The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comyoutube.com

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Organocatalysis and transition-metal catalysis offer powerful alternatives to classical methods for synthesizing complex molecules like this compound.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, often providing high levels of stereocontrol. This is particularly valuable for synthesizing chiral analogues of the target molecule, where the C2 position is a stereocenter.

Asymmetric Michael Addition: Chiral amines, such as proline and its derivatives, are effective catalysts for asymmetric Michael additions. google.com The reaction between a ketone (e.g., acetophenone) and an enal, proceeding through an enamine intermediate, can generate a chiral 1,4-dicarbonyl compound. A similar strategy could involve the proline-catalyzed addition of a nucleophile to an α,β-unsaturated ester, establishing the C2 stereocenter with high enantioselectivity.

Asymmetric Aldol Reactions: Organocatalysts can also promote vinylogous aldol reactions, where an enolate equivalent adds to an aldehyde or ketone. rug.nl For instance, a chiral Brønsted acid or a bifunctional catalyst could activate a silyl enol ether derived from a butenolide to react with benzaldehyde, ultimately leading to a precursor for the target structure after further transformations.

Table 2: Organocatalytic Approaches to Chiral 1,4-Dicarbonyl Compounds

Reaction Type Catalyst Substrate 1 Substrate 2 Key Feature
Asymmetric Michael Addition L-Proline Acetophenone, Ethyl Glyoxylate (S)-Phenethylamine Diastereoselective synthesis google.com
Vinylogous Aldol Reaction Chiral Guanidine Dihalofuranone Aldehyde Enantioselective C-C bond formation rug.nl

Transition metals, particularly palladium, have revolutionized the formation of carbon-carbon bonds. nih.gov These catalysts enable reactions that are often difficult or impossible to achieve using classical methods. The synthesis of 1,4-dicarbonyls can be challenging, often requiring umpolung (polarity reversal) strategies. researchgate.net

Palladium-Catalyzed Reactions: Palladium complexes can catalyze a variety of transformations useful for synthesizing γ-keto esters. For example, palladium enolates, generated from allyl β-keto esters via decarboxylation, can participate in subsequent reactions like Michael additions or aldol condensations under neutral conditions. nih.gov This expands the utility of β-keto esters beyond classical enolate chemistry.

Stetter Reaction: The Stetter reaction is a classic example of umpolung, where an aldehyde is converted into a nucleophilic acyl anion equivalent. This can then add to an α,β-unsaturated compound, like chalcone, to form a 1,4-dicarbonyl compound. While traditionally catalyzed by thiazolium salts (an organocatalyst), metal-catalyzed variants have been developed.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forming 1,4-dicarbonyls. organic-chemistry.org Radical coupling reactions between silyl enol ethers and α-bromocarbonyl compounds can be initiated by an inexpensive organic dye, providing an efficient and mild route to these structures. organic-chemistry.org

Chemo-, Regio-, and Stereoselective Syntheses of this compound

The controlled synthesis of this compound, which possesses multiple functional groups and a stereocenter, presents a significant challenge. Achieving chemo-, regio-, and stereoselectivity is paramount to ensure the desired isomer is formed exclusively. While specific methods for this exact molecule are not extensively documented, general strategies for the asymmetric synthesis of γ-keto esters can be applied.

One prominent approach involves the Michael addition of enolates to α,β-unsaturated ketones. For instance, the conjugate addition of a benzylmalonate derivative to chalcone, followed by decarboxylation, could theoretically yield the target molecule. The stereoselectivity of this reaction can be controlled through the use of chiral auxiliaries or organocatalysts.

Another powerful strategy is the use of zinc carbenoid-mediated chain extension of β-keto esters. This method allows for the introduction of a methyl or aryl substituent at the β-position of a γ-keto ester. organic-chemistry.org While this doesn't directly produce the 2-benzyl substituent, it highlights the potential for sophisticated carbon-carbon bond formation in the synthesis of complex γ-keto esters.

Furthermore, enzymatic reductions can be employed to achieve high stereoselectivity. Ketoreductases (KREDs) are capable of reducing prochiral ketones to chiral alcohols with high enantiomeric excess. nih.gov In the context of γ-keto esters, this can be used to create chiral hydroxyl-keto esters, which can be further manipulated to achieve the desired stereochemistry at the α-position.

Recent advancements have also focused on the development of chemo-enzymatic strategies. These combine the strengths of traditional chemical synthesis with the high selectivity of biocatalysts to afford complex chiral molecules. researchgate.net

MethodDescriptionSelectivityKey Features
Michael Addition Conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.Can be highly stereoselective with chiral catalysts or auxiliaries.Versatile for C-C bond formation.
Zinc Carbenoid Chemistry Chain extension of β-keto esters using zinc carbenoids.Allows for β-functionalization.Access to structurally diverse γ-keto esters. organic-chemistry.org
Enzymatic Reduction Use of ketoreductases to stereoselectively reduce a ketone.High enantioselectivity.Green and mild reaction conditions. nih.gov
Chemo-enzymatic Synthesis Combination of chemical and enzymatic steps.High chemo-, regio-, and stereoselectivity.Powerful for the synthesis of complex molecules. researchgate.net

Sustainable and Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Aqueous Media Syntheses

A significant step towards greener synthesis is the replacement of volatile organic solvents with more environmentally benign alternatives like water or conducting reactions in the absence of a solvent.

A notable example of a green approach to γ-keto ester synthesis is the Au(III)-catalyzed hydration of 3-alkynoates in a mild aqueous ethanol medium at room temperature. nih.govorganic-chemistry.org This method is atom-economical and avoids the use of toxic heavy metals like mercury. The reaction proceeds with high regioselectivity, driven by the participation of the neighboring carbonyl group. nih.govorganic-chemistry.org This strategy could be adapted for the synthesis of precursors to this compound.

Furthermore, visible-light-induced aerobic C-H oxidation reactions in water have been developed for the synthesis of aromatic ketones, which are structurally related to the benzoyl moiety of the target molecule. chemistryviews.org This method utilizes air as the oxidant and water as the solvent, making it an exceptionally green process. chemistryviews.org

Biocatalytic Routes and Enzymatic Transformations

Biocatalysis offers a powerful toolkit for green and highly selective synthesis. Enzymes operate under mild conditions, are biodegradable, and can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity.

For the synthesis of chiral γ-keto esters and their derivatives, several enzymatic approaches are available:

Ketoreductases (KREDs): These enzymes are widely used for the asymmetric reduction of ketones to chiral alcohols. nih.gov A prochiral diketo ester can be selectively reduced to a hydroxy-keto ester with high enantio- and diastereomeric excess. acs.org This approach provides access to valuable chiral building blocks.

Lipases: Lipases are versatile enzymes that can be used for the kinetic resolution of racemic esters. pharmasalmanac.com This involves the selective hydrolysis or transesterification of one enantiomer, leaving the other enriched.

Transaminases: For the synthesis of analogues containing amino groups, transaminases can be employed to convert a keto group into a chiral amine. nih.gov

The development of chemo-enzymatic cascade reactions, where multiple enzymatic and chemical steps are performed in one pot, further enhances the efficiency and sustainability of the synthesis. researchgate.net

Enzyme ClassTransformationApplication in γ-Keto Ester SynthesisAdvantages
Ketoreductases (KREDs) Ketone reductionAsymmetric synthesis of chiral hydroxy-keto esters. acs.orgHigh stereoselectivity, mild conditions.
Lipases Ester hydrolysis/transesterificationKinetic resolution of racemic γ-keto esters or their derivatives.Broad substrate scope, commercially available.
Transaminases Reductive aminationSynthesis of chiral amino-keto ester analogues. nih.govDirect access to chiral amines.

Flow Chemistry and Continuous Processing for Efficient this compound Production

Flow chemistry, or continuous processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch methods, including improved safety, scalability, and efficiency.

The synthesis of ketones and esters has been successfully translated to continuous flow systems. uni-muenchen.dezenodo.org For instance, multi-step continuous flow synthesis has been employed for the preparation of β/γ-substituted ketones. zenodo.org This approach allows for the in-situ generation and reaction of unstable intermediates, which can be challenging in batch processing.

Flow chemistry is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. The high surface-area-to-volume ratio in microreactors enables efficient heat and mass transfer, leading to higher yields and selectivities.

While specific continuous flow processes for this compound have not been detailed in the literature, the established flow methodologies for related compounds demonstrate the feasibility of developing such a process. mdpi.comd-nb.info A continuous process for the synthesis of this target molecule could involve the sequential pumping of reagents through heated or cooled reactor coils, with in-line purification steps to isolate the final product.

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Benzyl 4 Oxo 4 Phenylbutanoate

Reactivity Profiling of the β-Keto Ester Moiety

The β-keto ester functional group is the central hub of reactivity in Methyl 2-benzyl-4-oxo-4-phenylbutanoate. The interaction between the ketone and ester carbonyl groups influences the molecule's electronic properties and steric accessibility, leading to a distinct reactivity profile.

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. libretexts.org Tautomerism is a chemical equilibrium between constitutional isomers, in this case, involving the migration of a proton and the shifting of bonding electrons. libretexts.org The enol form is stabilized by the formation of a conjugated system and, often, an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. researchgate.net

The position of the keto-enol equilibrium is highly dependent on several factors, including the solvent, temperature, and the electronic nature of the substituents. cdnsciencepub.com In nonpolar solvents, the enol form is often favored due to the stability gained from the internal hydrogen bond. Conversely, polar solvents can solvate the keto form more effectively and disrupt the intramolecular hydrogen bond of the enol, thus shifting the equilibrium towards the keto tautomer. cdnsciencepub.com

Keto Tautomer: The primary form, featuring two distinct carbonyl groups (ketone and ester).

Enol Tautomers: Can form with respect to either carbonyl group. The enol formed by tautomerization of the ketone is generally more stable due to the formation of a six-membered ring via intramolecular hydrogen bonding and conjugation with the phenyl ring.

The presence of the enol tautomer is crucial as it provides a nucleophilic C=C double bond, which is key to the reactivity at the α-carbon.

Table 1: Influence of Solvent on Keto-Enol Equilibrium for a Representative β-Keto Ester (Ethyl Acetoacetate)

Solvent % Enol Content Equilibrium Constant (K = [Enol]/[Keto])
Gas Phase 92% 11.5
Hexane (Nonpolar) 46% 0.85
Benzene (Nonpolar) 19% 0.23
Water (Polar Protic) 0.4% 0.004
Methanol (B129727) (Polar Protic) 7% 0.075

Data is illustrative for a model β-keto ester and demonstrates the general trend of solvent effects on the tautomeric equilibrium.

The two carbonyl carbons in this compound—the ketonic and the ester carbonyls—are electrophilic and susceptible to attack by nucleophiles. However, their reactivity differs significantly.

Ketone Carbonyl: The ketone at the 4-position is generally more electrophilic than the ester carbonyl. It can undergo nucleophilic addition reactions with reagents like Grignard reagents or organolithium compounds. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce both the ketone and the ester, ultimately yielding a diol. masterorganicchemistry.com

Ester Carbonyl: The ester carbonyl is less reactive due to the resonance donation from the methoxy (B1213986) group's lone pair electrons. It primarily undergoes nucleophilic acyl substitution reactions. masterorganicchemistry.com For instance, hydrolysis under acidic or basic conditions cleaves the ester to yield the corresponding β-keto carboxylic acid. youtube.com This β-keto acid intermediate is often unstable and can readily undergo decarboxylation upon heating to yield 1,3-diphenylpropan-1-one. youtube.com Transesterification can also occur in the presence of an alcohol and a suitable catalyst.

The α-carbon (carbon-2) is positioned between two carbonyl groups, making its attached proton (the methine proton) significantly acidic. Treatment with a base can readily deprotonate this carbon to form a resonance-stabilized enolate ion. fiveable.me This enolate is a potent nucleophile and is central to many of the compound's key reactions.

The formation of the enolate allows for a variety of electrophilic transformations at the α-carbon, including:

Alkylation and Acylation: The enolate can react with alkyl halides or acyl halides in classic alkylation or acylation reactions to form new carbon-carbon bonds at the α-position.

Amination: Electrophilic amination can be achieved using reagents like N-hydroxycarbamates or other electrophilic nitrogen sources, often catalyzed by transition metals like copper or nickel. nih.govnih.gov This provides a route to α-amino acid derivatives.

Halogenation: In the presence of a base, the enolate can react with electrophilic halogen sources (e.g., Br₂) to introduce a halogen atom at the α-position.

Michael Addition: As a soft nucleophile, the enolate can participate in Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds.

Reactions Involving the Benzyl (B1604629) and Phenyl Moieties

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity (the position of substitution: ortho, meta, or para) are governed by the nature of the substituent already attached to the ring. wikipedia.orgmasterorganicchemistry.com

Benzoyl Phenyl Ring: The benzoyl group is a meta-directing deactivator. The carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and directing incoming electrophiles to the meta position. reddit.com Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation on this ring will predominantly yield the meta-substituted product.

Benzyl Phenyl Ring: The benzyl group is an ortho, para-directing activator. The alkyl group donates electron density to the ring via a weak inductive effect, stabilizing the carbocation intermediate (the arenium ion) formed during substitution at the ortho and para positions. wikipedia.org Consequently, electrophilic attack on this ring will favor the ortho and para products, with the para product often being the major isomer due to reduced steric hindrance. reddit.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Group Example on Molecule Type Directing Influence
-COR (Acyl) Benzoyl group Deactivating meta
-R (Alkyl) Benzyl group (as a substituent) Activating ortho, para

The methylene (B1212753) (-CH₂-) group of the benzyl substituent is a benzylic position. The C-H bonds at this position are weaker than typical alkane C-H bonds due to the resonance stabilization of the resulting benzylic radical, cation, or anion. This allows for selective functionalization.

Oxidation: The benzylic methylene group can be oxidized to a carbonyl group or a hydroxyl group using various oxidizing agents. For instance, strong oxidants like potassium permanganate (B83412) (KMnO₄) can, under harsh conditions, cleave the bond to the ring to form benzoic acid. Milder, more controlled oxidation can also be achieved.

Radical Halogenation: Free radical halogenation, for example with N-bromosuccinimide (NBS) in the presence of a radical initiator, can selectively introduce a halogen atom at the benzylic position. nih.gov This benzylic halide is a valuable intermediate for subsequent nucleophilic substitution reactions.

Deprotonation: Although less acidic than the α-carbon, the benzylic protons can be removed by very strong bases like organolithium reagents, forming a benzylic anion that can react with various electrophiles.

Rearrangement Reactions and Fragmentation Pathways of this compound

The structural features of this compound allow for several potential rearrangement and fragmentation reactions, particularly under specific energetic conditions such as those found in mass spectrometry.

Rearrangement Reactions:

While specific studies on the rearrangement of this compound are not extensively documented, analogies can be drawn from the behavior of similar dicarbonyl compounds. For instance, α-ketol rearrangements involve the interconversion of a hydroxyl group alpha to a carbonyl with the migration of a substituent, a process mechanistically similar to the benzilic acid rearrangement observed in 1,2-dicarbonyls. wikipedia.org Although this specific compound is a 1,3-dicarbonyl, intramolecular rearrangements could potentially be induced under photochemical or strong acid/base conditions, possibly involving the migration of the benzyl or phenyl groups.

Fragmentation Pathways:

Under mass spectrometry conditions, the molecule is expected to undergo fragmentation through established pathways for ketones and esters. The initial step is the ionization of a non-bonding electron, typically from one of the oxygen atoms, to form a radical cation. libretexts.org Subsequent fragmentation is driven by the stability of the resulting fragments.

Key fragmentation pathways include:

Alpha-Cleavage: This is a common pathway for carbonyl compounds. libretexts.orgyoutube.com Cleavage of the bond adjacent to the carbonyl group can occur on either side.

Cleavage adjacent to the benzoyl group: Breakage of the C2-C3 bond can yield a stable benzoyl cation (m/z 105) and a radical fragment. Alternatively, cleavage of the C4-phenyl bond can result in the loss of a phenyl radical (m/z 77).

Cleavage adjacent to the ester group: Fragmentation can occur at the C1-C2 bond, leading to the loss of a methoxycarbonyl radical (•COOCH₃, m/z 59).

McLafferty Rearrangement: This rearrangement is possible if a γ-hydrogen is available for abstraction by the carbonyl oxygen. In this molecule, the hydrogens on the benzylic methylene are in the β-position relative to the ester carbonyl, but γ to the ketone carbonyl. A six-membered transition state could facilitate the transfer of a γ-hydrogen to the ketone oxygen, followed by cleavage of the Cα-Cβ bond (the C2-C3 bond), resulting in the elimination of a neutral enol and the formation of a radical cation.

The following table outlines the plausible major fragments and their corresponding mass-to-charge ratios (m/z) expected in the electron ionization mass spectrum of this compound (molar mass: 296.34 g/mol ).

Proposed Fragment IonStructurem/z (amu)Fragmentation Pathway
Molecular Ion[C₁₈H₁₆O₃]⁺•296Electron Ionization
Benzoyl cation[C₆H₅CO]⁺105Alpha-cleavage at C3-C4 bond
Phenyl cation[C₆H₅]⁺77Cleavage of C4-Phenyl bond
Tropylium cation[C₇H₇]⁺91Rearrangement of benzyl fragment
Loss of methoxy radical[M - •OCH₃]⁺265Cleavage at ester
Loss of methoxycarbonyl radical[M - •COOCH₃]⁺237Alpha-cleavage at C1-C2 bond

Kinetic and Thermodynamic Analyses of this compound Transformations

In many reactions, a competition exists between the kinetically controlled product, which is formed fastest due to a lower activation energy, and the thermodynamically controlled product, which is the most stable and predominates when the reaction is reversible and allowed to reach equilibrium. libretexts.orgmasterorganicchemistry.com

For this compound, this dichotomy would be particularly relevant in reactions involving the two non-equivalent carbonyl groups.

Kinetic Control: Nucleophilic attack would likely occur preferentially at the ketone carbonyl (C4). Ketones are generally more electrophilic than esters due to the electron-donating resonance of the ester's alkoxy group. Thus, reactions carried out at low temperatures, which are typically irreversible, would favor products resulting from attack at the ketone. libretexts.org

Thermodynamic Control: At higher temperatures, the initial addition reactions may become reversible. Under these conditions, the system can reach equilibrium, and the product distribution will reflect the relative thermodynamic stabilities of the possible products. masterorganicchemistry.com The stability of the final products would be influenced by factors such as steric hindrance and conjugation. The presence of the bulky benzyl group at the C2 position could sterically hinder reactions at the ester carbonyl, but it would also influence the stability of any intermediates or products formed.

The enolization of this β-ketoester is also subject to thermodynamic considerations. The acidity of the α-hydrogen (at C2) is enhanced by the electron-withdrawing effects of both adjacent carbonyl groups. The resulting enolate is resonance-stabilized. The equilibrium between the keto and enol tautomers, and the geometry of the enolate, would be influenced by solvent, temperature, and the nature of the base used for deprotonation.

Cyclization Reactions and Heterocycle Formation from this compound Precursors

The 1,3-dicarbonyl moiety is a cornerstone in heterocyclic synthesis, serving as a versatile precursor for a wide array of ring systems. researchgate.netresearchgate.net this compound is an ideal substrate for condensation reactions with binucleophiles to form five- and six-membered heterocycles.

Pyrazoles: The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) or its derivatives is a classic and efficient method for synthesizing pyrazoles. dergipark.org.tryoutube.com The reaction proceeds via a cyclocondensation mechanism. For an unsymmetrical β-ketoester like this compound, the reaction with hydrazine hydrate (B1144303) would involve initial nucleophilic attack of a hydrazine nitrogen at one of the carbonyl carbons, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole (B372694) ring. youtube.com The regioselectivity depends on the relative reactivity of the carbonyls; typically, the more electrophilic ketone reacts first. This would lead to the formation of Methyl 5-phenyl-3-(phenylmethyl)-1H-pyrazole-4-carboxylate.

Isoxazoles: Similarly, condensation with hydroxylamine (B1172632) hydrochloride yields isoxazoles. youtube.comrsc.org The mechanism involves the formation of an oxime with one carbonyl group, followed by cyclization involving the second carbonyl and subsequent dehydration. youtube.com The reaction of this compound with hydroxylamine is expected to produce a substituted isoxazole, with the regiochemical outcome again dependent on which carbonyl group undergoes the initial condensation. nih.gov

Pyrimidines: Six-membered heterocycles can also be synthesized. The condensation of a 1,3-dicarbonyl compound with urea, thiourea (B124793), or amidines is a standard route to pyrimidine (B1678525) derivatives. bu.edu.eg This reaction involves the formation of two new carbon-nitrogen bonds through a double condensation and dehydration sequence. Reacting this compound with urea, for instance, would be expected to yield a 2-hydroxypyrimidine (B189755) derivative. The use of thiourea would analogously produce a 2-mercaptopyrimidine.

The following table summarizes potential heterocycle syntheses using this compound as the precursor.

Target HeterocycleRequired Reagent(s)General Product Structure
PyrazoleHydrazine (NH₂NH₂)Substituted Pyrazole
IsoxazoleHydroxylamine (NH₂OH)Substituted Isoxazole
PyrimidineUrea (H₂NCONH₂)Substituted 2-Hydroxypyrimidine
PyrimidineThiourea (H₂NCSNH₂)Substituted 2-Mercaptopyrimidine

Derivatization and Structure Activity Relationship Sar Studies of Methyl 2 Benzyl 4 Oxo 4 Phenylbutanoate Analogues

Rational Design Principles for Methyl 2-benzyl-4-oxo-4-phenylbutanoate Analogues

The rational design of analogues of this compound is guided by established medicinal chemistry principles aimed at optimizing a molecule's interaction with a biological target. bbau.ac.innih.gov The core strategy involves systematically modifying distinct regions of the molecule to probe the chemical space and understand the structural requirements for biological activity. drugdesign.org The primary points of modification on the scaffold are:

The Ester Group: The methyl ester is a key site for modification to influence solubility, metabolic stability, and hydrogen bonding capacity. Converting the ester to a carboxylic acid, for instance, can introduce a charged group, potentially forming salt bridges with a biological target.

The Carbonyl Group: The ketone at the C-4 position is a potential hydrogen bond acceptor. Its reduction to a hydroxyl group would introduce a hydrogen bond donor, fundamentally altering its interaction profile.

The Aromatic Rings: The benzyl (B1604629) and phenyl rings offer large surfaces for modification. Introducing substituents can alter the molecule's electronics, sterics, and lipophilicity, which can profoundly impact binding affinity and pharmacokinetic properties. openaccessjournals.com

The Aliphatic Backbone: Altering the length or rigidity of the butane (B89635) chain can affect the spatial orientation of the key functional groups, influencing how the molecule fits into a target's binding site.

By creating a library of compounds with targeted modifications at these positions, researchers can systematically map the SAR, identifying which structural features are critical for activity and which can be altered to improve drug-like properties. uni-bonn.de

Synthetic Strategies for Diverse this compound Derivatives

A variety of synthetic methodologies can be employed to generate a diverse library of analogues based on the this compound scaffold.

The methyl ester is readily modified through several standard organic reactions.

Hydrolysis: Base- or acid-catalyzed hydrolysis of the methyl ester yields the corresponding carboxylic acid. This introduces a new functional group that can serve as a handle for further derivatization.

Transesterification: Reaction with different alcohols under acidic or basic conditions can replace the methyl group with other alkyl or aryl groups (e.g., ethyl, propyl), allowing for the modulation of steric bulk and lipophilicity.

Amidation: The carboxylic acid derived from hydrolysis can be coupled with a wide range of primary or secondary amines using standard peptide coupling reagents (like DCC or EDC) to form amides. Amide bonds are generally more stable to hydrolysis than esters and offer different hydrogen bonding patterns. mdpi.com

The ketone at the C-4 position is a prime target for redox manipulations. solubilityofthings.com

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). fiveable.meyoutube.com More powerful reagents like lithium aluminum hydride (LiAlH₄) would also reduce the ester group to a primary alcohol, offering another route to diversification. libretexts.org This transformation changes the geometry from trigonal planar to tetrahedral and converts a hydrogen bond acceptor into both a donor and an acceptor.

Deoxygenation: More drastic reduction methods, such as the Wolff-Kishner or Clemmensen reductions, can completely remove the carbonyl oxygen to yield a methylene (B1212753) group (CH₂). libretexts.org This would significantly alter the scaffold's polarity and shape.

Both the benzyl and the phenyl rings can be functionalized using a variety of aromatic substitution reactions to probe the effect of different substituents. researchgate.netorganic-chemistry.org

Electrophilic Aromatic Substitution (EAS): Standard EAS reactions like halogenation (e.g., with Br₂/FeBr₃), nitration (HNO₃/H₂SO₄), and Friedel-Crafts acylation or alkylation can introduce a wide array of functional groups. The existing substituents on the rings will direct the position of the new group (ortho, meta, or para).

Cross-Coupling Reactions: For more precise control, aryl halides (e.g., bromo- or iodo-substituted analogues) can be synthesized and then used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to attach a vast range of alkyl, alkenyl, alkynyl, or other aryl groups. organic-chemistry.org

Comprehensive Structure-Activity Relationship (SAR) Investigations of this compound Scaffolds (Mechanistic Focus)

While specific SAR data for this compound is not extensively published, the principles can be inferred from studies on related scaffolds. SAR investigations aim to correlate specific structural changes with observed changes in biological activity, providing insights into the molecule's mechanism of action at a molecular level.

The electronic and steric properties of substituents introduced onto the aromatic rings can have a dramatic impact on the molecule's biological activity. mdpi.comfrancis-press.com These effects can influence everything from binding affinity at a receptor to metabolic stability. nih.govresearchgate.net

Steric Effects: The size and shape of substituents play a crucial role. nih.gov Bulky groups (e.g., tert-butyl) can cause steric hindrance, preventing the molecule from fitting into a narrow binding pocket. biomedres.us Conversely, extending a substituent into a nearby hydrophobic pocket can significantly enhance binding affinity. The "magic methyl" effect, where the addition of a single methyl group can dramatically improve potency, often results from favorable conformational changes or improved hydrophobic interactions. researchgate.netnih.gov

The following table illustrates a hypothetical SAR for the phenyl ring attached to the carbonyl group, based on general principles observed in medicinal chemistry.

AnalogueR Group (Position)Electronic EffectSteric EffectHypothetical Relative ActivityRationale
Parent Compound-HNeutralMinimal1.0Baseline activity.
Analogue 14-ClElectron-WithdrawingSmall5.0Potential for halogen bonding and favorable hydrophobic interactions.
Analogue 24-OCH₃Electron-DonatingMedium2.5May act as a hydrogen bond acceptor, but could also introduce unfavorable steric bulk.
Analogue 34-NO₂Strongly Electron-WithdrawingMedium0.5Strong EWG may negatively impact target interaction or introduce toxicity concerns.
Analogue 43-CH₃Electron-DonatingSmall1.5Slight increase in lipophilicity may be favorable, but meta-position may be less optimal for binding.
Analogue 54-C(CH₃)₃Electron-DonatingLarge/Bulky0.1Large steric bulk likely prevents proper fit into the binding site.

This systematic approach of derivatization and SAR analysis allows medicinal chemists to build a detailed understanding of how a chemical scaffold interacts with its biological target, paving the way for the design of more potent and selective therapeutic agents. researchgate.net

Computational and Theoretical Chemistry Studies on Methyl 2 Benzyl 4 Oxo 4 Phenylbutanoate

Quantum Chemical Calculations of Methyl 2-benzyl-4-oxo-4-phenylbutanoate

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into electronic structure, molecular geometry, and various spectroscopic parameters. researchgate.netepstem.netresearchgate.net However, no specific studies applying these methods to this compound have been found.

Electronic Structure and Molecular Orbital Analyses

A detailed analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, is crucial for predicting a molecule's reactivity and electronic properties. Such analyses for this compound are not available in the current body of scientific literature.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is employed to determine the stable three-dimensional arrangements of a molecule and the energy barriers between them. Mapping the potential energy surface reveals the most probable conformations and their relative stabilities. At present, there are no published studies that perform a conformational analysis or potential energy surface mapping for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Theoretical calculations can predict spectroscopic data, which are invaluable for the identification and characterization of a compound. While experimental spectra for related compounds are available, theoretically predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra for this compound have not been reported in the literature.

Table 1: Predicted Spectroscopic Parameters for this compound

Spectroscopic Technique Predicted Data
¹H NMR No data available
¹³C NMR No data available
IR Spectroscopy No data available
UV-Vis Spectroscopy No data available

This table reflects the absence of published theoretical predictions for the spectroscopic parameters of this compound.

Molecular Dynamics Simulations for this compound

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their interactions with their environment. mdpi.comresearchgate.net No MD simulation studies specifically investigating this compound have been identified.

Solvent Effects on Molecular Conformation and Reactivity

The choice of solvent can significantly influence the conformation and reactivity of a molecule. MD simulations are a powerful tool to explore these effects. However, there are no published reports on the impact of different solvents on the behavior of this compound at the molecular level.

Simulation of Interactions with Biological Macromolecules (e.g., Enzyme Active Sites)

Understanding how a molecule interacts with biological targets such as enzymes is a critical aspect of drug discovery and molecular biology. Molecular docking and MD simulations are key computational techniques for this purpose. researchgate.netbiointerfaceresearch.com A search of the scientific literature did not yield any studies simulating the interaction of this compound with any biological macromolecules.

Table 2: Summary of Computational and Theoretical Data Availability

Study Area Availability for this compound
Quantum Chemical Calculations Not Available
- Electronic Structure Analysis Not Available
- Conformational Analysis Not Available
- Spectroscopic Prediction Not Available
Molecular Dynamics Simulations Not Available
- Solvent Effects Not Available
- Biomolecular Interactions Not Available

This table summarizes the current lack of publicly available computational and theoretical research for the specified compound.

Ligand-Protein Docking and Binding Affinity Predictions for this compound

Identification of Putative Molecular Targets and Binding Modes

The initial step in ligand-protein docking is the identification of potential molecular targets. For a compound like this compound, which possesses structural motifs commonly found in molecules with anticancer activity (such as the benzyl (B1604629) and phenyl groups), putative targets would likely include proteins implicated in cancer pathways. These can range from enzymes like kinases and proteases to transcription factors and other regulatory proteins.

Computational approaches such as reverse docking, where a ligand is screened against a library of protein structures, can be employed to identify potential binding partners. The selection of putative targets is also often guided by the known biological activities of structurally analogous compounds. For instance, derivatives of 1,2,4-triazole (B32235) containing a benzyl group have been investigated for their anticancer activity, with molecular docking studies suggesting the epidermal growth factor receptor (EGFR) kinase domain as a potential target.

Once a target protein is selected, molecular docking simulations are performed to predict the most favorable binding pose or conformation of the ligand within the protein's binding site. These simulations utilize scoring functions to evaluate various poses based on factors like shape complementarity, electrostatic interactions, and hydrogen bonding. The resulting binding mode provides insights into the specific amino acid residues that are crucial for the interaction.

Table 1: Illustrative Example of Predicted Binding Interactions for a Structurally Related Anticancer Compound

Target ProteinLigand (Analogue)Key Interacting ResiduesPredicted Binding Affinity (kcal/mol)
EGFR Kinase4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-oneMet793, Leu718, Val726, Ala743, Lys745-8.5
Tubulin3-Benzyl-N-(2,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amineCys241, Leu242, Ala250, Val238, Asn258-7.8

This table presents hypothetical data based on published studies of similar compounds to illustrate the type of information generated from molecular docking studies. The data does not represent actual results for this compound.

Elucidation of Energetic Contributions to Ligand-Receptor Complex Formation

Beyond predicting the binding pose, computational methods can dissect the energetic contributions that stabilize the ligand-receptor complex. Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to calculate the binding free energy. These methods estimate the contributions of different energy components, including van der Waals interactions, electrostatic interactions, and solvation energies.

By analyzing these energetic contributions, researchers can understand the driving forces behind ligand binding. For example, the analysis might reveal that hydrophobic interactions between the benzyl and phenyl rings of a ligand and nonpolar residues in the binding pocket are the primary contributors to binding affinity. Conversely, the formation of specific hydrogen bonds or salt bridges might be identified as critical for high-affinity binding. This detailed energetic breakdown is crucial for the rational design of more potent and selective inhibitors.

Table 2: Example of Energetic Contributions to Ligand-Receptor Binding for a Phenylbutanoate Analogue

Energy ComponentContribution (kcal/mol)
Van der Waals Energy-45.2
Electrostatic Energy-20.5
Polar Solvation Energy+15.8
Nonpolar Solvation Energy-5.1
Total Binding Free Energy -55.0

This table is a hypothetical representation of the output from a binding free energy calculation for a related compound to illustrate the concept.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. While no specific QSAR or QSPR models for this compound have been reported, the methodologies are widely applied to series of analogous compounds to guide the design of new molecules with desired characteristics.

For a series of analogues of this compound, a QSAR study would involve synthesizing or computationally generating a set of derivatives with variations in their structure. The biological activity of these compounds, for example, their anticancer potency against a specific cell line, would then be determined experimentally. Subsequently, a wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, hydrophobic, and topological properties.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing.

Similarly, QSPR models can be developed to predict physicochemical properties such as solubility, lipophilicity (logP), and metabolic stability. These properties are crucial for the drug-likeness of a compound and its pharmacokinetic profile.

Table 3: Hypothetical QSAR Model for Anticancer Activity of Phenylbutanoate Analogues

Equation: pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond Donors + 0.8 * Aromatic Rings + 2.1

DescriptorCoefficientDescription
LogP0.5Lipophilicity
MW-0.2Molecular Weight
H-bond Donors1.5Number of Hydrogen Bond Donors
Aromatic Rings0.8Number of Aromatic Rings

This table presents a fictional QSAR model to illustrate the format and type of information. The equation and coefficients are not based on real data for this compound analogues.

Reaction Pathway and Transition State Analysis of this compound Transformations

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including potential transformations of this compound. Methods such as Density Functional Theory (DFT) can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states.

The analysis of the transition state structure provides detailed insights into the geometry and electronic properties of the highest-energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.

For this compound, several types of transformations could be investigated computationally. These include hydrolysis of the ester group, reactions at the ketone functionality, and transformations involving the benzyl or phenyl groups. For example, a computational study could investigate the mechanism of base-catalyzed hydrolysis of the methyl ester. This would involve modeling the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent collapse of this intermediate to yield the carboxylate and methanol (B129727). The calculated activation energies for each step would provide a quantitative understanding of the reaction kinetics.

Another area of investigation could be the keto-enol tautomerism, which is relevant for the reactivity of the ketone group. Computational analysis can determine the relative stabilities of the keto and enol forms and the energy barrier for their interconversion.

Table 4: Illustrative Energy Profile for a Hypothetical Transformation of a Phenylbutanoate Analogue

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants0.0
2Transition State 1+15.2
3Intermediate-5.6
4Transition State 2+10.8
5Products-20.1

This table provides a hypothetical energy profile for a multi-step reaction to demonstrate the type of data generated from reaction pathway analysis. The values are not specific to this compound.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation of Methyl 2 Benzyl 4 Oxo 4 Phenylbutanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Tautomeric Studies

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Methyl 2-benzyl-4-oxo-4-phenylbutanoate, including its stereochemical and tautomeric properties.

The chiral center at the C2 position of this compound gives rise to a pair of enantiomers. While standard NMR techniques in an achiral solvent cannot distinguish between enantiomers, the use of chiral resolving agents or chiral solvating agents can induce diastereomeric interactions, leading to separate signals for each enantiomer and allowing for the determination of enantiomeric excess.

The relative stereochemistry of derivatives of this compound, such as the corresponding β-hydroxy ester formed upon reduction of the ketone, can be determined using ¹H NMR spectroscopy. researchgate.neteurekaselect.com The coupling constants between the protons on the newly formed stereocenter and the adjacent C2 proton are diagnostic of the syn or anti diastereomer. nih.gov For instance, a larger coupling constant is typically observed for the anti isomer due to the dihedral angle between the coupled protons.

Table 1: Representative ¹H NMR Chemical Shifts and Coupling Constants for Diastereomers of a Reduced Analog.

Protonsyn-isomer (ppm, Hz)anti-isomer (ppm, Hz)
Hα (C2)~ 2.8 - 3.0~ 2.7 - 2.9
Hβ (C4)~ 4.5 - 4.7~ 4.3 - 4.5
Jαβ~ 3 - 5~ 7 - 9

Note: The exact chemical shifts and coupling constants would need to be experimentally determined for the specific reduced derivative of this compound.

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be employed to establish through-space proximities between protons, providing crucial information for assigning the relative stereochemistry of the molecule and its derivatives. mdpi.com

This compound possesses conformational flexibility around its single bonds. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational exchange processes and to determine the energy barriers associated with them. unibas.it By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to observe the coalescence of signals as the rate of conformational exchange increases. copernicus.org

For example, hindered rotation around the C2-C3 bond could lead to distinct conformers that may be observable at low temperatures. A DNMR study would allow for the quantification of the rotational energy barrier between these conformers.

This compound, being a β-keto ester, can also exist in equilibrium between its keto and enol tautomers. ¹H NMR spectroscopy is highly effective in studying this keto-enol tautomerism. The presence of the enol form can be identified by a characteristic signal for the enolic hydroxyl proton, typically in the range of 10-15 ppm, and a vinyl proton signal. The relative integration of the signals for the keto and enol forms allows for the determination of the equilibrium constant in a given solvent. researchgate.net

Mass Spectrometry Techniques for Investigating this compound and its Reaction Products

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of this compound and for elucidating the structures of its reaction products and metabolites through fragmentation analysis. researchgate.net

Electron ionization (EI) mass spectrometry of β-keto esters typically results in characteristic fragmentation patterns dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements. researchgate.netcdnsciencepub.comcdnsciencepub.com For this compound, key fragmentation pathways would include:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups. This could lead to the formation of a benzoyl cation (m/z 105) and a fragment corresponding to the loss of the methoxycarbonyl group.

McLafferty Rearrangement: If a γ-hydrogen is available, a rearrangement can occur, leading to the elimination of a neutral molecule.

Loss of the Methanol (B129727): Elimination of a molecule of methanol from the molecular ion.

Table 2: Predicted Key Mass Spectral Fragments for this compound.

m/zProposed FragmentFragmentation Pathway
296[M]⁺Molecular Ion
265[M - OCH₃]⁺Loss of methoxy (B1213986) radical
237[M - COOCH₃]⁺Loss of methoxycarbonyl radical
105[C₆H₅CO]⁺α-Cleavage
91[C₇H₇]⁺Tropylium ion from benzyl (B1604629) group
77[C₆H₅]⁺Phenyl cation

Note: These are predicted fragmentation patterns and would require experimental verification.

High-resolution mass spectrometry (HRMS) would provide exact mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments, further confirming the proposed structures.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive technique for the detection and characterization of transient reaction intermediates and metabolites formed during chemical or biological transformations of this compound. rsc.orgresearchgate.netnih.gov

For instance, during a chemical reaction, aliquots can be taken at various time points and analyzed by LC-MS to identify intermediates that may be present in low concentrations. stanford.edunih.gov The high sensitivity of modern mass spectrometers allows for the detection of fleeting species. stanford.edu

In vitro metabolism studies using liver microsomes or hepatocytes can be performed to identify potential metabolites of this compound. nih.govmdpi.combioivt.com Common metabolic transformations for esters and ketones include hydrolysis of the ester group, reduction of the ketone, and hydroxylation of the aromatic rings. LC-MS/MS can be used to identify these metabolites by comparing the retention times and fragmentation patterns of the parent compound with those of the metabolites.

Table 3: Potential In Vitro Metabolites of this compound.

Metabolic ReactionProductExpected Mass Change
Ester Hydrolysis2-benzyl-4-oxo-4-phenylbutanoic acid-14 Da
Ketone ReductionMethyl 2-benzyl-4-hydroxy-4-phenylbutanoate+2 Da
Aromatic HydroxylationHydroxylated derivative+16 Da

Vibrational Spectroscopy (IR and Raman) for Precise Functional Group Analysis

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in this compound by probing their vibrational modes.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of the ester and ketone carbonyl groups. acs.orgacs.org The ester carbonyl (C=O) stretch typically appears in the range of 1735-1750 cm⁻¹, while the ketone carbonyl stretch is usually found at a slightly lower frequency, around 1680-1715 cm⁻¹. nih.gov The presence of conjugation with the phenyl group can lower the ketone carbonyl stretching frequency.

Raman spectroscopy, which is sensitive to non-polar bonds, would be particularly useful for observing the vibrations of the aromatic rings and the carbon-carbon backbone.

Table 4: Characteristic Vibrational Frequencies for this compound.

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Signal
C=O (Ester)Stretch1735 - 1750 (Strong)Weak
C=O (Ketone)Stretch1680 - 1715 (Strong)Medium
C-O (Ester)Stretch1000 - 1300 (Strong)Weak
C-H (Aromatic)Stretch3000 - 3100 (Medium)Strong
C=C (Aromatic)Stretch1450 - 1600 (Medium)Strong
C-H (Aliphatic)Stretch2850 - 3000 (Medium)Medium

The study of the vibrational spectra under different conditions, such as in various solvents, can provide insights into intermolecular interactions, such as hydrogen bonding to the carbonyl groups.

X-ray Crystallography of this compound and its Complexes

X-ray crystallography provides definitive, high-resolution information on the three-dimensional arrangement of atoms within a crystalline solid. This technique is unparalleled in its ability to elucidate molecular structure, conformation, and the intricate network of intermolecular interactions that govern crystal packing.

Intermolecular interactions are expected to play a crucial role in the crystal lattice. The primary interactions would likely involve weak C-H···O hydrogen bonds, where the carbonyl oxygen atoms of the keto and ester groups act as hydrogen bond acceptors. The aromatic phenyl rings could also participate in π-π stacking or C-H···π interactions, further stabilizing the crystal packing. mdpi.comdergipark.org.tr The analysis of polymorphs of similar molecules highlights that different packing arrangements can arise from subtle variations in these non-covalent interactions, influencing the material's physical properties. researchgate.net

Table 1: Illustrative Crystallographic Data for a Phenyl-Substituted Organic Compound Analog. (Note: This is representative data, not specific to the title compound).
ParameterValue
Chemical FormulaC18H18O3
Formula Weight282.33
Crystal SystemMonoclinic
Space GroupP21/c
a, b, c (Å)15.11 (1), 5.44 (9), 16.06 (1)
β (°)129.5 (1)
Volume (Å3)1015.4
Z (molecules/unit cell)4
Calculated Density (g/cm3)1.435
R-factor (%)4.5

Co-crystallization of a small molecule with a biological macromolecule, such as a protein or enzyme, is a cornerstone of structure-based drug design. This technique allows for the direct visualization of the binding mode, orientation, and specific molecular interactions between the ligand and its target. Although no co-crystallization studies involving this compound have been reported, such experiments would be invaluable if the compound were identified as a potential inhibitor or modulator of a specific biological target. The resulting crystal structure would reveal key hydrogen bonds, hydrophobic interactions, and electrostatic contacts, providing a rational basis for designing more potent and selective analogs.

Chiroptical Spectroscopies (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

This compound possesses a stereocenter at the C2 position, meaning it can exist as two non-superimposable mirror images (enantiomers). Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration (R or S) of such chiral molecules. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light.

The CD spectrum of this compound would be dominated by electronic transitions associated with its chromophores: the benzoyl group (C6H5C=O) and the ester carbonyl group (C=O). The n→π* transition of the keto-carbonyl and the π→π* transitions of the aromatic ring are inherently chiral due to their proximity to the stereogenic center. The resulting CD signals, known as Cotton effects, would exhibit a specific sign (positive or negative) and magnitude that is characteristic of one enantiomer.

While experimental CD data for this specific molecule is not available, the principles are well-established. For instance, studies on other chiral molecules demonstrate that the sign of the CD signal can be correlated to the absolute configuration of the stereocenter. mdpi.com To definitively assign the configuration, the experimental spectrum is often compared with theoretical spectra generated using computational methods like time-dependent density functional theory (TD-DFT). mdpi.com This combination of experimental and computational approaches provides a high degree of confidence in the stereochemical assignment.

Chromatographic Methods for Isolation, Purification, and Reaction Monitoring in Research Settings

Chromatography is an indispensable suite of techniques for the separation, purification, and analysis of chemical compounds in research and industrial settings. For a compound like this compound, various chromatographic methods are employed throughout its synthesis and characterization.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a chemical reaction. libretexts.org The synthesis of the title compound, likely via a Michael addition or a similar carbon-carbon bond-forming reaction, can be tracked by spotting aliquots of the reaction mixture on a TLC plate over time. researchgate.netresearchgate.net The disappearance of starting materials and the appearance of the product spot, which will have a distinct retention factor (Rf), indicate the reaction's progression. rochester.edu A co-spot, containing both the starting material and the reaction mixture, is often used to confirm the identity of the spots. rochester.edu

Table 2: Typical TLC Conditions for Monitoring Reactions of Aromatic Keto Esters.
ParameterDescription
Stationary PhaseSilica (B1680970) gel 60 F254
Mobile Phase (Eluent)Hexane:Ethyl Acetate (B1210297) mixture (e.g., 4:1 v/v)
VisualizationUV light (254 nm), Potassium permanganate (B83412) stain
Typical Rf of Product0.3 - 0.5

Column Chromatography: For the isolation and purification of the product on a preparative scale, column chromatography is the standard method. The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica gel. A solvent system similar to that used for TLC, often a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane), is passed through the column to elute the components at different rates, allowing for the separation of the desired product from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analytical and preparative purposes. For purity assessment, a reversed-phase HPLC method is commonly employed. sielc.comnih.gov The compound is passed through a column with a nonpolar stationary phase (e.g., C18 or C8) using a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.comresearchgate.net The retention time of the compound is a characteristic feature under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis of purity. It is important to note that β-keto esters can exist in equilibrium with their enol tautomer, which can sometimes lead to peak broadening or the appearance of two separable peaks under certain HPLC or GC conditions. researchgate.netnih.gov

Table 3: Representative HPLC Method for Analysis of Phenylbutanoate Derivatives. sielc.commdpi.com
ParameterDescription
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with Acetonitrile:Water
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature25 °C

Biological Activity and Mechanistic Pharmacology Investigations of Methyl 2 Benzyl 4 Oxo 4 Phenylbutanoate Pre Clinical and in Vitro Focus

Enzymatic Inhibition or Activation Profiling by Methyl 2-benzyl-4-oxo-4-phenylbutanoate

No studies were identified that profiled this compound against a panel of enzymes or identified specific enzyme targets. Consequently, no kinetic parameters such as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) are available in the reviewed literature.

In the absence of identified enzyme targets, there is no information available detailing the mechanism of enzyme modulation, such as whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor.

Receptor Binding and Cellular Signaling Pathway Modulation by this compound (In Vitro)

No ligand-receptor interaction studies for this compound have been reported in the available literature. Therefore, data on binding affinities (such as Kₐ, dissociation constant) to any specific receptors are not available.

There is no information on the effects of this compound on downstream cellular signaling pathways or the modulation of specific biomarkers.

Cell-Based Assays for this compound Activity (Mechanistic)

No mechanistic cell-based assay results for this compound were found. This includes, but is not limited to, assays on cell viability, proliferation, apoptosis, or specific pathway reporter assays.

Modulation of Cellular Processes (e.g., proliferation, apoptosis, differentiation)

There is currently no available scientific literature that specifically examines the effects of this compound on fundamental cellular processes. Investigations into its potential to modulate cell proliferation, induce or inhibit apoptosis (programmed cell death), or influence cellular differentiation have not been reported. Consequently, data regarding its impact on cell cycle progression and survival pathways remains uncharacterized.

Gene Expression and Protein Level Changes (In Vitro)

In the absence of cellular activity studies, there are no corresponding reports on the effects of this compound on gene expression or protein levels in any cell-based (in vitro) models. Research to determine if this compound can alter the transcription of specific genes or the translation and post-translational modification of proteins has not been documented.

Antimicrobial and Antiparasitic Activities of this compound (In Vitro Studies)

Specific studies evaluating the antimicrobial and antiparasitic properties of this compound are not found in the current body of scientific literature.

Bacterial and Fungal Growth Inhibition and Mode of Action

There are no published reports on the in vitro activity of this compound against various bacterial or fungal strains. As a result, there is no information regarding its potential minimum inhibitory concentration (MIC) values or its mechanism of action against these microorganisms.

Intervention in Parasite Life Cycles (In Vitro)

Scientific investigations into the potential of this compound to interfere with the life cycles of parasites have not been documented. There is a lack of in vitro data on its efficacy against any parasitic organisms.

Target Identification and Validation Studies for this compound Biological Effects

Given the absence of demonstrated biological effects, no studies have been undertaken to identify and validate the specific molecular targets of this compound.

Affinity-Based Probes and Proteomics Approaches

There is no evidence of the use of advanced chemical biology techniques, such as the development of affinity-based probes or the application of proteomics, to elucidate the protein binding partners or molecular targets of this compound.

Genetic Manipulation (e.g., Knockdown, Overexpression) for Target Confirmation (In Vitro)

No publicly available data could be found on the use of genetic manipulation techniques to confirm the biological targets of this compound in vitro.

In Vitro Metabolism of this compound and Metabolite Characterization

No publicly available data could be found regarding the in vitro metabolism of this compound or the characterization of its metabolites.

Emerging Research Avenues and Future Directions for Methyl 2 Benzyl 4 Oxo 4 Phenylbutanoate

Methyl 2-benzyl-4-oxo-4-phenylbutanoate as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The reactivity of β-keto esters makes them valuable building blocks in organic synthesis. researchgate.netresearchgate.netacs.org this compound, with its multiple reactive sites, is well-suited for the construction of complex molecular architectures, including polyfunctionalized acyclic systems and diverse heterocyclic scaffolds. The presence of both electrophilic carbonyl carbons and nucleophilic α-carbons allows for a range of chemical transformations. researchgate.net

Future research is likely to focus on exploiting these reactive centers for the synthesis of novel compounds. For instance, the dicarbonyl moiety can be used in condensation reactions to form various heterocyclic rings such as pyrazoles, isoxazoles, and pyrimidines. The active methylene (B1212753) group can be readily alkylated or acylated to introduce additional functional groups. Furthermore, the ketone and ester functionalities can be selectively reduced or otherwise modified.

The bulky benzyl (B1604629) and phenyl groups can impart specific steric and electronic properties to the resulting molecules, potentially influencing their biological activity or material properties. The palladium-catalyzed reactions of allylic esters of β-keto esters, which proceed via palladium enolates, offer a modern and powerful approach to carbon-carbon bond formation and could be applied to derivatives of this compound. nih.gov

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsPotential Product Class
Heterocycle SynthesisHydrazine (B178648) derivatives, hydroxylamine (B1172632), urea/thiourea (B124793)Pyrazoles, isoxazoles, pyrimidines/thiopyrimidines
α-Alkylation/AcylationAlkyl/acyl halides with a baseSubstituted β-keto esters
Knoevenagel CondensationAldehydes or ketones with a baseα,β-unsaturated dicarbonyl compounds
ReductionSodium borohydride (B1222165), lithium aluminum hydrideDiols, hydroxy esters
Palladium-Catalyzed AllylationAllylic carbonates/acetates, Palladium catalystα-allylated ketones

Integration of this compound into Chemical Biology Probes and Tools

Chemical probes are essential tools for dissecting complex biological processes. acs.org The scaffold of this compound can serve as a foundation for the design and synthesis of novel chemical probes. By strategically introducing reporter groups such as fluorophores, biotin, or photo-crosslinkers, derivatives of this compound could be developed to visualize, identify, and characterize biological targets.

Future work in this area could involve the synthesis of a library of derivatives with different reporter tags and linker lengths. These probes could then be used in high-throughput screening assays to identify novel protein-protein interactions or to elucidate the mechanism of action of bioactive compounds. The lipophilic nature of the benzyl and phenyl groups may facilitate cell membrane permeability, a desirable property for intracellular probes.

Table 2: Design Strategy for Chemical Probes Based on this compound

Probe ComponentExample MoietyAttachment Site on ScaffoldPotential Application
Reporter GroupFluorescein, RhodaminePhenyl or benzyl ring (via functionalization)Cellular imaging, fluorescence polarization assays
Affinity TagBiotinEster terminus (after modification)Protein pull-down experiments, target identification
Photo-crosslinkerBenzophenone, Diazirineα-carbon or aromatic ringsCovalent labeling of binding partners

Exploration of Novel Biological Targets and Therapeutic Concepts Based on this compound Scaffolds

The 1,3-dicarbonyl motif is present in a number of biologically active compounds and can interact with various biological targets. nih.govresearchgate.net For instance, some 4-oxo-4-phenylbutanoates have been shown to act as inhibitors of retinoic acid metabolizing enzymes. nih.gov The structural features of this compound make it an interesting starting point for the development of new therapeutic agents.

Future research could focus on screening this compound and its derivatives against a panel of biological targets, such as enzymes and receptors. The benzyl and phenyl groups can be systematically modified to explore structure-activity relationships (SAR) and to optimize potency and selectivity. The β-keto ester functionality can also be a target for covalent modification by biological nucleophiles, suggesting a potential mechanism for enzyme inhibition. Given the neuroprotective properties of some 1,3-dicarbonyl compounds, exploring the potential of this compound scaffolds in the context of neurodegenerative diseases could be a fruitful avenue of research. nih.gov

Development of Advanced Analytical Methods for Detection and Quantification in Research Matrices

As with any novel compound of interest, the development of robust and sensitive analytical methods for the detection and quantification of this compound is crucial. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tools for its characterization and purity assessment. nih.govnih.govnih.govrsc.orgrsc.orgnist.gov

Future work will involve the development of optimized analytical protocols for various matrices, including biological fluids and tissues. This will be essential for pharmacokinetic and metabolism studies if the compound shows therapeutic potential. The development of chiral separation methods will also be important if asymmetric syntheses are pursued.

Table 3: Key Analytical Parameters for this compound

Analytical TechniqueParameterExpected Observation
1H NMRChemical Shifts (ppm)Signals corresponding to aromatic protons, benzylic protons, methoxy (B1213986) protons, and the methylene and methine protons of the butanoate chain.
13C NMRChemical Shifts (ppm)Resonances for carbonyl carbons (ketone and ester), aromatic carbons, and aliphatic carbons.
Mass Spectrometry (EI)m/zMolecular ion peak and characteristic fragmentation patterns corresponding to the loss of methoxy, benzyl, and phenyl groups.
HPLCRetention TimeA single peak under optimized conditions (e.g., reversed-phase column with a suitable mobile phase).
Infrared (IR) SpectroscopyWavenumber (cm-1)Strong absorption bands for the C=O stretching vibrations of the ketone and ester groups.

Interdisciplinary Research Collaborations Leveraging this compound

The diverse potential applications of this compound necessitate a collaborative research approach. Organic chemists will be needed to devise efficient synthetic routes and to create libraries of derivatives. Biologists and pharmacologists will be essential for evaluating the biological activity of these compounds and for identifying their molecular targets. Analytical chemists will play a key role in developing methods for their detection and quantification.

Future progress will be significantly enhanced by establishing interdisciplinary teams. For example, collaborations between synthetic chemists and material scientists could explore the use of this compound in the development of new polymers or functional materials. Similarly, partnerships between medicinal chemists and clinicians could accelerate the translation of promising bioactive compounds into new therapeutic strategies.

Application of Machine Learning and Artificial Intelligence in Predicting this compound Reactivity and Biological Activity

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research. synthiaonline.com These computational tools can be used to predict the reactivity of chemical compounds, to design novel synthetic routes, and to identify potential biological targets.

In the context of this compound, ML models could be trained on existing data for β-keto esters to predict the outcomes of various chemical reactions, thereby accelerating the optimization of synthetic protocols. AI algorithms could also be used to screen virtual libraries of derivatives against models of biological targets to prioritize compounds for synthesis and biological evaluation. This in silico approach can significantly reduce the time and resources required for drug discovery and development.

Table 4: Potential Applications of AI/ML in the Study of this compound

AI/ML ApplicationInput DataPredicted OutputPotential Impact
Retrosynthesis PlanningTarget molecule structurePlausible synthetic routesDesign of efficient and novel synthetic pathways.
Reaction Outcome PredictionReactants, reagents, conditionsProduct structure and yieldOptimization of reaction conditions and reduction of experimental effort.
Virtual ScreeningCompound library, protein structuresBinding affinity, ADMET propertiesPrioritization of compounds for synthesis and biological testing.
QSAR ModelingChemical structures and biological activity dataPredictive models for bioactivityDesign of more potent and selective analogs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.